molecular formula C15H17N3O2S3 B2919008 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034374-62-2

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2919008
CAS No.: 2034374-62-2
M. Wt: 367.5
InChI Key: QYSLDRYHKRGALQ-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethylpyrazole core substituted at the 4-position with a thiophen-2-yl group. An ethyl linker connects the pyrazole to a thiophene-2-sulfonamide moiety. The sulfonamide group enhances polarity, while the thiophene and pyrazole rings contribute to aromatic interactions and metabolic stability.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S3/c1-11-15(13-5-3-9-21-13)12(2)18(17-11)8-7-16-23(19,20)14-6-4-10-22-14/h3-6,9-10,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLDRYHKRGALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Thiophene and Pyrazole Motifs

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide (CAS: 2034350-78-0)
  • Key Differences :
    • Thiophene substituent position: 3-yl vs. 2-yl in the target compound.
    • Sulfonamide group: Linked to a 2-fluorophenyl group instead of thiophene-2-yl.
  • Implications: The 3-thiophene substitution may alter π-π stacking interactions in binding pockets compared to the 2-thiophene isomer.
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (, Compound e)
  • Key Differences :
    • Core structure: Tetrahydronaphthalene vs. pyrazole.
    • Functional groups: Contains a toluenesulfonate ester instead of a sulfonamide.
  • Implications: The toluenesulfonate ester may confer faster metabolic clearance than the sulfonamide.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 2034350-78-0 , Compound e
Molecular Formula C₁₅H₁₇N₃O₂S₃ C₁₈H₂₀FN₃O₂S₂ C₂₃H₂₈N₂O₃S₂
Molecular Weight ~395.5 g/mol 393.5 g/mol 468.6 g/mol
Key Functional Groups Thiophene-2-sulfonamide, pyrazole Fluorophenyl, thiophene-3-yl Toluenesulfonate, thiophen-2-yl
Hypothetical LogP Moderate (due to sulfonamide) Higher (fluorophenyl) High (lipophilic ester)
Potential Solubility Moderate aqueous solubility Lower aqueous solubility Poor aqueous solubility

Stability and Metabolic Profiles

  • Target Compound : The sulfonamide group may resist hydrolysis under physiological conditions, while thiophene rings offer oxidative stability.
  • CAS 2034350-78-0 : Fluorine atoms could reduce metabolic degradation but increase risk of off-target binding.
  • Compounds : Esters (e.g., toluenesulfonate) are prone to esterase-mediated hydrolysis, limiting half-life compared to sulfonamides .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural components, including a pyrazole ring and thiophene groups. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3S2C_{16}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 380.5 g/mol. The presence of multiple heterocycles contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC16H20N4O3S2C_{16}H_{20}N_{4}O_{3}S_{2}
Molecular Weight380.5 g/mol
Structural ComponentsPyrazole, Thiophene

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies indicate that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

  • In Vitro Antimicrobial Evaluation : A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several pyrazole derivatives, including this compound. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in pathogenic isolates, which is critical in treating chronic infections where biofilms are prevalent .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to alterations in cellular signaling pathways and biochemical cascades that affect microbial viability.

Hypothesized Pathways

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria.
  • Receptor Modulation : It could modulate receptor activity, impacting cellular responses to environmental signals.

Applications in Medicinal Chemistry

Given its promising biological activity, this compound presents potential applications in drug development for infectious diseases. Its structural features allow for further modifications that could enhance efficacy and reduce side effects.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiophene precursors. For example:

  • Step 1: Synthesis of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions (e.g., acetic acid) .
  • Step 2: Functionalization of the pyrazole ring with a thiophene moiety using Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity at the 4-position .
  • Step 3: Introduction of the sulfonamide group via reaction of thiophene-2-sulfonyl chloride with a secondary amine-containing intermediate (e.g., ethylenediamine derivatives) .
    Key intermediates include 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole and N-(2-aminoethyl)thiophene-2-sulfonamide . Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents like DMF or THF .

Basic: How is structural confirmation achieved for this compound?

Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions (e.g., distinguishing between 3,5-dimethyl groups on pyrazole and thiophene sulfonamide signals) .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide functionality .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to pyrazole-thiophene cleavage .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in related pyrazole-thiophene hybrids .

Advanced: How can competing side reactions during pyrazole-thiophene coupling be minimized?

Answer:
Side reactions (e.g., over-alkylation or isomerization) are addressed via:

  • Catalyst Optimization: Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling reduces homocoupling byproducts .
  • Temperature Control: Maintaining reactions at 40–60°C prevents thermal decomposition of intermediates .
  • Protecting Groups: Temporary protection of the sulfonamide nitrogen with Boc groups prevents unwanted nucleophilic attack during coupling .
  • In-situ Monitoring: TLC or HPLC tracks reaction progress, allowing timely quenching of intermediates .

Advanced: How should researchers resolve conflicting spectroscopic data during characterization?

Answer:
Contradictions (e.g., overlapping NMR signals or unexpected IR peaks) require:

  • Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
  • Isotopic Labeling: Use deuterated analogs to simplify splitting patterns in crowded spectral regions.
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, aiding spectral interpretation .
  • Literature Comparison: Cross-reference with structurally analogous compounds (e.g., pyrazole-sulfonamide hybrids) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:
SAR analysis involves:

  • Derivatization: Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or varying methyl groups) to assess electronic/steric effects .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition or cytotoxicity screens (e.g., kinase assays) to correlate structural features with activity .
  • Computational Docking: Molecular docking (AutoDock, Schrödinger) predicts binding interactions with target proteins, guiding rational design .
  • QSAR Modeling: Use Hammett constants or logP values to quantify substituent effects on bioactivity .

Advanced: How can regiochemical uncertainties in the pyrazole ring be addressed during synthesis?

Answer:
Regioselectivity challenges (e.g., distinguishing 3,5-dimethyl vs. 4-substituted pyrazole isomers) are mitigated by:

  • Directed Metalation: Use of directing groups (e.g., -OMe or -CO₂R) to control substitution patterns .
  • Crystallographic Validation: X-ray structures definitively assign regiochemistry, as demonstrated for related pyrazole-thiophene systems .
  • NOE Experiments: Nuclear Overhauser effects in NMR identify spatial proximity between substituents (e.g., methyl groups and thiophene) .

Basic: What purification methods are recommended for isolating the final compound?

Answer:

  • Chromatography: Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) removes unreacted sulfonyl chlorides and byproducts .
  • Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals (>95% by HPLC) .
  • Acid-Base Extraction: For sulfonamide-containing compounds, adjust pH to precipitate impurities while retaining the product in aqueous/organic layers .

Advanced: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene sulfonamide moiety .
  • Moisture Control: Use molecular sieves in DMSO or DMF stock solutions to avoid hydrolysis of the sulfonamide group .
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C in inert atmospheres) .

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